Enhanced Lipophilicity for CNS Exposure vs. Non-Fluorinated Analog
The presence of the 4-fluoromethyl group significantly increases lipophilicity compared to the non-fluorinated analog. The target compound (CAS 2022325-61-5) has a computed XLogP3 of 2.7, versus 2.5 for 4-Chloro-6-(piperidin-1-yl)pyrimidine (CAS 1722-14-1) [1][2]. This delta of +0.2 log units corresponds to roughly a 1.6-fold increase in lipid partitioning, which is critical for CNS drug design where logP values between 2 and 3 are often optimal for blood-brain barrier penetration [3]. The increased lipophilicity is achieved without adding excessive molecular weight, maintaining lead-like properties.
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.7 |
| Comparator Or Baseline | 4-Chloro-6-(piperidin-1-yl)pyrimidine (CAS 1722-14-1): 2.5 |
| Quantified Difference | ΔXLogP3 = +0.2 (approx. 1.6x increase in partition coefficient) |
| Conditions | Computed by XLogP3 algorithm (PubChem) |
Why This Matters
For CNS-targeted programs, this precise increase in lipophilicity can be the difference between a compound that crosses the blood-brain barrier and one that remains peripherally restricted, directly impacting target engagement without the need for further structural modification.
- [1] PubChem. (2026). Compound Summary for CID 121200935: 4-Chloro-6-(4-(fluoromethyl)piperidin-1-yl)pyrimidine. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Compound Summary for CID 597870: 4-Chloro-6-piperidin-1-ylpyrimidine (CAS 1722-14-1). National Center for Biotechnology Information. View Source
- [3] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. View Source
